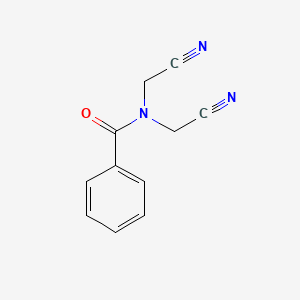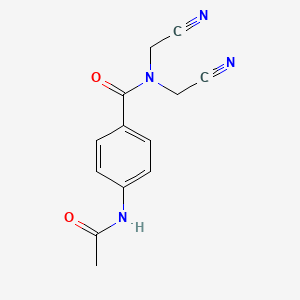
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group and two cyanomethyl groups attached to a benzamide core. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
準備方法
The synthesis of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.
化学反応の分析
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
科学的研究の応用
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit histone deacetylase, leading to histone hyperacetylation and subsequent changes in gene expression . Additionally, it has applications in the industrial sector, particularly in the production of pigments and dyes .
作用機序
The mechanism of action of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide involves the inhibition of histone deacetylase (HDAC). This inhibition leads to the hyperacetylation of histones, which in turn affects gene expression by altering the chromatin structure. The compound specifically targets HDAC-1 and HDAC-2, causing an increase in acetylated histone H3 levels . This mechanism is crucial for its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide can be compared to other benzamide derivatives, such as N-acetyldinaline (CI-994). Both compounds share a similar mechanism of action as HDAC inhibitors, but this compound has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various substituted benzamides, which also exhibit diverse biological activities and applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of chemical reactions, and its ability to inhibit histone deacetylase makes it a promising candidate for antitumor research. The compound’s versatility and wide range of applications highlight its importance in both academic and industrial settings.
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
4-acetamido-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C13H12N4O2/c1-10(18)16-12-4-2-11(3-5-12)13(19)17(8-6-14)9-7-15/h2-5H,8-9H2,1H3,(H,16,18) |
InChIキー |
MCJNJXFYYDCHKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)
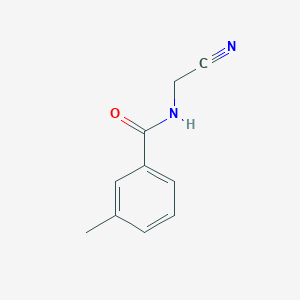
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
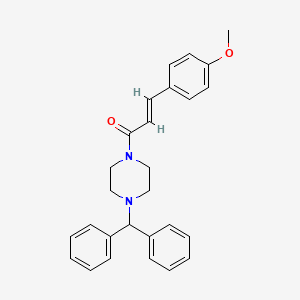
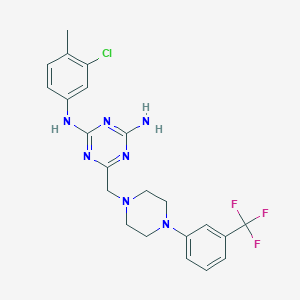
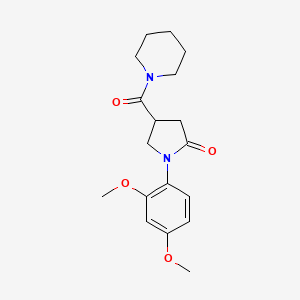
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
